molecular formula C9H8ClNO2 B6168164 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid CAS No. 1536535-29-1

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid

Cat. No. B6168164
CAS RN: 1536535-29-1
M. Wt: 197.6
InChI Key:
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Description

The compound “3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile” is structurally similar to the requested compound . It has a molecular formula of C9H7ClN2 and a molecular weight of 178.62 .


Molecular Structure Analysis

The molecular structure of “3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile” consists of a pyridine ring fused with a cyclopentane ring. The pyridine ring carries a chlorine atom at the 3-position and a carbonitrile group at the 4-position .


Physical And Chemical Properties Analysis

The compound “3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile” has a melting point of 105-106 °C, a predicted boiling point of 315.9±42.0 °C, and a predicted density of 1.33±0.1 g/cm3 .

Safety and Hazards

The safety information for “3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-dichloropyridine", "2-chloroacetic acid", "sodium hydroxide", "sodium hydride", "diethyl malonate", "ethyl chloroformate", "acetic anhydride", "phosphorus pentoxide", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,6-dichloropyridine is reacted with sodium hydroxide to form 2-chloropyridine.", "Step 2: 2-chloropyridine is reacted with sodium hydride to form the corresponding pyridine anion.", "Step 3: The pyridine anion is reacted with diethyl malonate to form the corresponding malonic ester.", "Step 4: The malonic ester is reacted with ethyl chloroformate to form the corresponding ethyl ester.", "Step 5: The ethyl ester is hydrolyzed with aqueous sodium hydroxide to form the corresponding carboxylic acid.", "Step 6: The carboxylic acid is reacted with acetic anhydride and phosphorus pentoxide to form the corresponding acetic anhydride derivative.", "Step 7: The acetic anhydride derivative is reacted with hydrochloric acid to form the corresponding acid chloride.", "Step 8: The acid chloride is reacted with 2-chloroacetic acid to form the target compound, 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid.", "Step 9: The product is purified by recrystallization from acetic acid and water, and dried to yield the final compound." ] }

CAS RN

1536535-29-1

Product Name

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid

Molecular Formula

C9H8ClNO2

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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